Asperumine
Overview
Description
Asperumine is a natural compound derived from the Asperugo procumbens plant. It is a member of the Apiaceae family and is found in many parts of the world, including Europe, North America, and Asia. Asperumine has been used for centuries in traditional medicine for its anti-inflammatory, anti-oxidant, and immunomodulatory properties. It is also known to have anti-cancer, anti-viral, and anti-bacterial properties. In recent years, Asperumine has gained attention as a potential tool to treat various diseases, including cancer, Alzheimer’s, Parkinson’s, and HIV.
Scientific Research Applications
Structural Analysis and Composition
Asperumine has been a subject of study for its structural composition and properties. Mel'kumova et al. (1974) isolated asperumine from Symphytum caucasicum, conducting hydrolysis and hydrogenolysis to identify its components, including heliotridine, acetone, and angelic and asperuminic acids. They refined the structure of asperumine based on hydrolysis and hydrogenolysis products, as well as mass and NMR spectra analysis, concluding that asperumine is an isomer of heliosupine in the 2,3,4-trihydroxy-2-methylpentane-3-carboxylic acid moiety (Mel'kumova et al., 1974).
Applications in Space Research
Interestingly, the term "ASPERA" has been used in the context of space research. The Analyzer of Space Plasmas and Energetic Atoms (ASPERA-3) for the Mars Express Mission was designed to study solar wind – atmosphere interaction and to characterize the plasma and neutral gas environment near Mars. This mission highlights the diverse applications of scientific research beyond just chemical compounds (Barabash et al., 2006).
Aspergillus Research
While not directly related to asperumine, the genus Aspergillus has been extensively studied for its applications in biotechnology, food production, and molecular biology. This research includes developing Aspergillus as a host for heterologous expression (Lubertozzi & Keasling, 2009) and exploring its genome for potential applications in various industries (Lubertozzi & Keasling, 2009).
Pharmacological Research
A study by Chang et al. (1985) on asperlicin, isolated from Aspergillus alliaceus, revealed its potential as a nonpeptide cholecystokinin (CCK) antagonist with significant affinity for various CCK receptors, indicating its relevance in pharmacological research (Chang et al., 1985).
Ethnopharmacology
In ethnopharmacology, various species related to Asperumine, such as Achyranthes aspera, have been studied for their therapeutic potential. Gawande and Goel (2015) validated the novel nootropic effect of A. aspera through in-silico prediction and in-vivo tests, showing its potential in improving learning and memory (Gawande & Goel, 2015).
Mechanism of Action
Target of Action
Asperumine, also known as Heliotridine, 7,9-ditiglate, is a complex organic compound used in life sciences research . .
Biochemical Pathways
The biochemical pathways influenced by Asperumine are currently unknown. The compound has been isolated from the combined alkaloids of Symphytum caucasicum
Result of Action
It’s known that Asperumine is an isomer of heliosupine in the 2,3,4-trihydroxy-2-methylpentane-3-carboxylic acid moiety . .
properties
IUPAC Name |
[(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-12(3)17(20)22-11-14-7-9-19-10-8-15(16(14)19)23-18(21)13(4)6-2/h5-7,15-16H,8-11H2,1-4H3/b12-5+,13-6+/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNAWUWVBSLJC-ALOUTBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019878 | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperumine | |
CAS RN |
78513-20-9 | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078513209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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